N-[4-methyl-3-(propanoylamino)phenyl]propanamide
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Overview
Description
N-[4-methyl-3-(propanoylamino)phenyl]propanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a propionylamino group attached to a phenyl ring, which is further substituted with a methyl group and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(propanoylamino)phenyl]propanamide typically involves a multi-step process. One common synthetic route includes the acylation of 2-methyl-5-aminophenylpropanoic acid with propionyl chloride under basic conditions to form the intermediate N-[2-methyl-5-(propionylamino)phenyl]propanoic acid. This intermediate is then subjected to amidation using a suitable amine, such as ammonia or a primary amine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(propanoylamino)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-[4-methyl-3-(propanoylamino)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(propanoylamino)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-5-(acetylamino)phenyl]propanamide
- N-[2-methyl-5-(butyryl-amino)phenyl]propanamide
- N-[2-methyl-5-(benzoylamino)phenyl]propanamide
Uniqueness
N-[4-methyl-3-(propanoylamino)phenyl]propanamide is unique due to its specific substitution pattern and the presence of the propionylamino group This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[4-methyl-3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
DIDYEHWDLGMFQN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
Origin of Product |
United States |
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